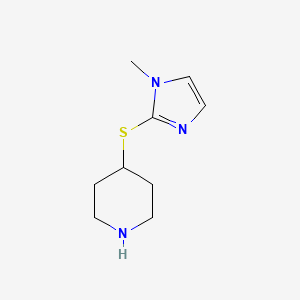

4-((1-Methyl-1h-imidazol-2-yl)thio)piperidine

Description

Properties

Molecular Formula |

C9H15N3S |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

4-(1-methylimidazol-2-yl)sulfanylpiperidine |

InChI |

InChI=1S/C9H15N3S/c1-12-7-6-11-9(12)13-8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 |

InChI Key |

OYORSPGXGYLGIA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1SC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of a halogenated piperidine derivative with a thiol or thio-substituted imidazole derivative, or vice versa. The key step is the formation of the carbon-sulfur bond linking the imidazole ring to the piperidine ring.

Stepwise Preparation Method

A representative synthetic pathway includes the following steps:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 1-Methyl-1H-imidazole-2-thiol | Methylation of imidazole derivatives under controlled conditions | Formation of 1-Methyl-1H-imidazole-2-thiol intermediate |

| 2 | Activation of piperidine derivative | Conversion of 4-hydroxymethylpiperidine to a good leaving group such as tosylate or mesylate | Formation of tosylate/mesylate intermediate |

| 3 | Nucleophilic substitution | Reaction of 1-Methyl-1H-imidazole-2-thiol with activated piperidine intermediate in the presence of a base like cesium carbonate | Formation of this compound |

| 4 | Purification | Chromatographic techniques (e.g., HPLC) | Isolation of pure target compound |

This approach is supported by the general methodology described for similar piperidine-imidazole thioether compounds, where the nucleophilic substitution of sulfonate-activated piperidine intermediates with imidazole thiols is efficient and selective.

Alternative Synthetic Approaches

- Reductive Amination and Thioether Formation: Some analogs involve reductive amination steps to install substituents on the piperidine ring prior to sulfur linkage formation.

- Direct Coupling via Thiol-Displacement Reactions: In some cases, the thiol group on the imidazole ring can be directly reacted with halogenated piperidine derivatives under mild base conditions to form the thioether bond.

Detailed Reaction Conditions and Yields

Representative Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dimethylformamide (DMF), Acetonitrile, or Dimethyl sulfoxide (DMSO) | Polar aprotic solvents favor nucleophilic substitution |

| Base | Cesium carbonate (Cs2CO3), Sodium hydride (NaH), or Triethylamine (NEt3) | Deprotonates thiol to increase nucleophilicity |

| Temperature | Room temperature to 80 °C | Elevated temperatures may be used to improve reaction rate |

| Time | 1–24 hours | Depends on substrate reactivity and temperature |

| Purification | Preparative HPLC or silica gel chromatography | Ensures removal of unreacted starting materials and by-products |

Yields and Purity

- Reported yields for the key thioether formation step range from 60% to 85% depending on reaction scale and conditions.

- Purity after chromatographic purification typically exceeds 95%, suitable for biological evaluation.

Characterization and Analytical Data

| Property | Data |

|---|---|

| Molecular Formula | C9H15N3S |

| Molecular Weight | 197.30 g/mol |

| IUPAC Name | 4-(1-methylimidazol-2-yl)sulfanylpiperidine |

| SMILES | CN1C=CN=C1SC2CCNCC2 |

| InChIKey | OYORSPGXGYLGIA-UHFFFAOYSA-N |

Spectroscopic techniques such as NMR (1H, 13C), mass spectrometry, and IR spectroscopy are used to confirm the structure and purity of the compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 1-Methyl-1H-imidazole-2-thiol + 4-tosylpiperidine | Cs2CO3, DMF | RT to 80 °C, 12 h | 70–85 | Most common, straightforward |

| Reductive amination + thioether formation | 4-hydroxymethylpiperidine + aldehyde + imidazole thiol | NaBH(OAc)3, base | RT, overnight | 60–75 | For functionalized derivatives |

| Direct coupling | Halogenated piperidine + imidazole thiol | NEt3, DMSO | 50 °C, 6 h | 65–80 | Mild conditions, good selectivity |

Chemical Reactions Analysis

Types of Reactions: 4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonates under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while nucleophilic substitution on the piperidine ring can introduce various functional groups.

Scientific Research Applications

4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The thioether linkage in the target compound distinguishes it from analogues with direct C-N bonds (e.g., 4-(1-methylimidazol-2-yl)piperidine HCl), likely enhancing lipophilicity and resistance to oxidative metabolism .

- Compared to morpholine-containing analogues (e.g., 4-((5-decylthio-triazolyl)methyl)morpholine), the piperidine ring offers greater conformational flexibility, which may improve binding to target proteins .

- Substitution of imidazole with thiadiazole (as in ) shifts activity toward antifungal applications, highlighting the role of heterocycle choice in biological specificity .

Physicochemical Data

Structure-Activity Relationship (SAR) Insights

- Thioether vs. Ether: Replacement of oxygen with sulfur increases lipophilicity (logP ~1.5 vs.

- Piperidine Conformation : The six-membered ring allows for multiple binding conformations, critical for interactions with enzymes or receptors .

- Imidazole Substitution : Methylation at the 1-position of imidazole prevents tautomerism, stabilizing the aromatic system and improving binding specificity .

Q & A

Q. What are the key steps in synthesizing 4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between a piperidine derivative and a thiol-containing imidazole. Key steps include:

- Thiol activation : Use of oxidizing agents (e.g., hydrogen peroxide) to generate disulfide intermediates for coupling .

- Temperature control : Reactions often proceed at 0–25°C to prevent side reactions like imidazole ring decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, dichloromethane) enhance solubility of intermediates .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product. Monitor purity via TLC (Rf ~0.3–0.5) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (piperidine CH2), δ 3.6–3.8 ppm (N-methyl group), and δ 7.1–7.3 ppm (imidazole protons) confirm structure .

- ¹³C NMR : Signals at ~160 ppm (C-S bond) and ~125–135 ppm (imidazole carbons) .

- Mass spectrometry : ESI-MS shows [M+H]+ peaks matching the molecular formula C9H15N3S .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<1 mM). Solubility in ethanol is ~5 mM at 25°C .

- Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light or acidic conditions (pH <5), which degrade the thioether bond .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., cytochrome P450). The imidazole-thioether moiety shows high affinity for heme iron in CYP3A4 (binding energy ≤−8 kcal/mol) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How do structural modifications (e.g., substituents on piperidine) affect bioactivity?

- Case study : Adding a sulfonyl group (e.g., methyl 4-(sulfonyl)benzoate) increases metabolic stability but reduces permeability (logP decreases from 2.1 to 1.4) .

- SAR trends : Bulkier substituents on piperidine (e.g., trifluoromethyl) enhance receptor selectivity but may introduce steric clashes in binding pockets .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays (e.g., IC50 in enzyme inhibition) across multiple cell lines (HEK293 vs. HeLa) to identify cell-specific effects .

- Batch analysis : Compare impurities (HPLC purity >95%) between studies; trace DMSO residues can artificially inflate activity .

Q. How can reaction kinetics inform scalable synthesis protocols?

Q. What methodologies assess the compound’s potential for off-target effects?

- Profiling assays : Screen against a panel of 50+ kinases or GPCRs (e.g., Eurofins Panlabs) to identify off-target binding (≥30% inhibition at 10 μM flags risks) .

- Metabolite tracking : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide derivatives) that may exhibit unintended activity .

Methodological Resources

- Synthetic protocols : Reference multi-step procedures from PubChem data (CID: [Relevant IDs]) .

- Statistical design : Apply factorial DOE (Design of Experiments) to optimize reaction yields, varying parameters like solvent ratio and temperature .

- Data repositories : Cross-validate spectral data with platforms like NMRShiftDB or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.